![molecular formula C16H20N6O B13878516 N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is a synthetic organic compound that features a benzamide core substituted with a triazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the triazine ring.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the triazine-piperidine intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzamide and triazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated heterocyclic systems.
Substitution: Various substituted benzamide and triazine derivatives.
Scientific Research Applications
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine and piperidine moieties are known to facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The benzamide core may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- ®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is unique due to its specific combination of a triazine ring with a piperidine moiety and a benzamide core. This structural arrangement provides distinct chemical properties and biological activities compared to other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H20N6O |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide |
InChI |
InChI=1S/C16H20N6O/c1-17-14(23)12-6-5-7-13(10-12)20-15-18-11-19-16(21-15)22-8-3-2-4-9-22/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,23)(H,18,19,20,21) |
InChI Key |
FMTMTNPGICZWLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





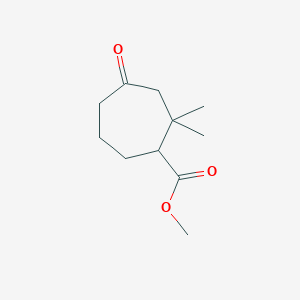
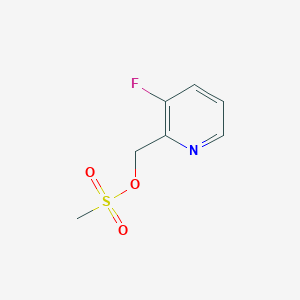

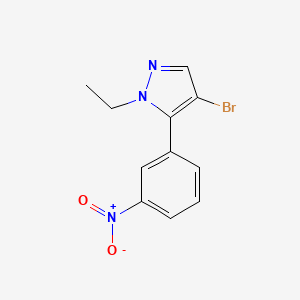
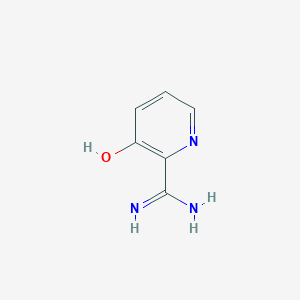
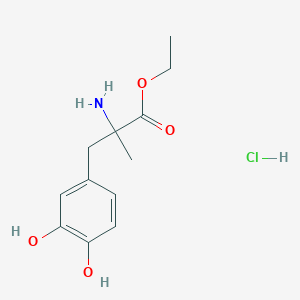
![3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
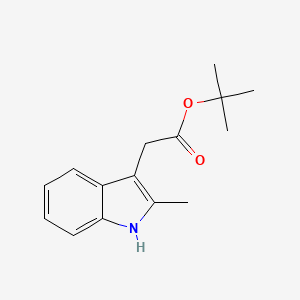
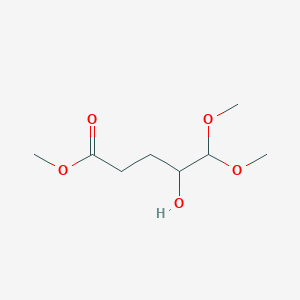

![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
